Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves multistep chemical reactions that integrate different moieties to form complex structures. For instance, a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties have been synthesized, indicating a methodology that could potentially be adapted for the synthesis of the target compound (Dalloul et al., 2017). These processes typically involve the reaction of specific precursors under controlled conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds within this family has been elucidated using various spectroscopic techniques. For example, the detailed molecular structure and vibrational analysis of a similar sulfonamide derivative were carried out by both experimental and theoretical approaches, confirming the compound's electronic delocalization through NBO analysis and HOMO-LUMO energies (Vetrivelan, 2019). Such analyses are crucial for understanding the electronic properties and reactivity of the compound.
Chemical Reactions and Properties
The reactivity of this class of compounds often involves their participation in various chemical reactions, leading to the formation of new bonds and structures. For instance, the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with certain reagents can yield triazaspiro[4.4]non-ene diones, indicating a potential pathway for the generation of related structures (Bubnov et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be characterized through various analytical methods. The crystalline structure of related compounds has been determined by single-crystal X-ray diffraction, revealing specific conformations and molecular interactions (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for participating in chemical transformations, are key aspects of these compounds. Studies involving similar molecules have explored their antimicrobial activities, providing insights into their chemical behavior and interactions with biological targets (Dalloul et al., 2017).
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Dalloul et al. (2017) explored the synthesis of a new series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties. These compounds demonstrated significant antimicrobial activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Dalloul et al., 2017).
Electrophoretic and Biocompatible Polymers
Research by Hayashi and Takasu (2015) focused on the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s, initiated by perfluoroalkanesulfoneimides. These polymers were hybridized with bioactive glass for potential biomedical applications, showing the versatility of sulfoneimide-initiated polymers (Hayashi & Takasu, 2015).
Anti-inflammatory Pharmaceuticals
Kodela et al. (2012) synthesized a new class of anti-inflammatory pharmaceuticals, NOSH-Aspirin, which release both nitric oxide and hydrogen sulfide. These compounds were shown to inhibit the growth of various human cancer cell lines, pointing to their potential in cancer therapy (Kodela et al., 2012).
Synthesis of Extended Oxazoles
A study by Patil and Luzzio (2016) detailed the synthesis of extended oxazoles, demonstrating synthetic strategies for creating complex molecular structures that could be applied in various chemical and pharmaceutical developments (Patil & Luzzio, 2016).
properties
IUPAC Name |
methyl 2-[[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-24(2,3)18-11-9-17(10-12-18)21-22(29)27-25(26-21)13-15-28(16-14-25)34(31,32)20-8-6-5-7-19(20)23(30)33-4/h5-12H,13-16H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGSPZBCSQVFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.